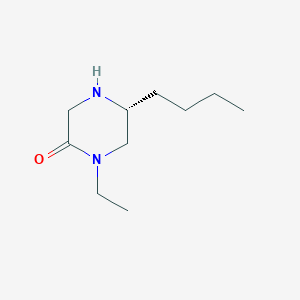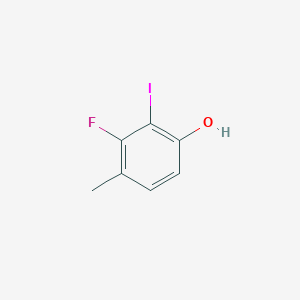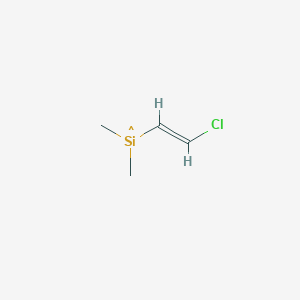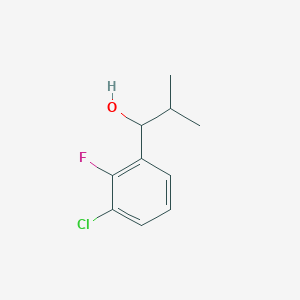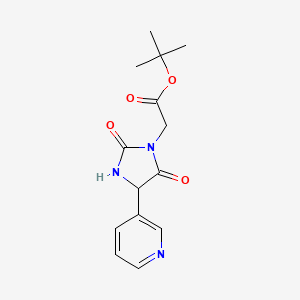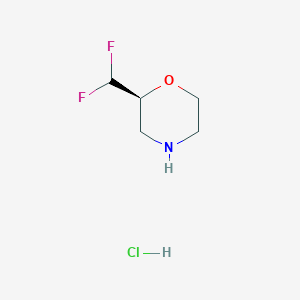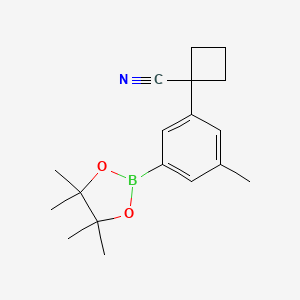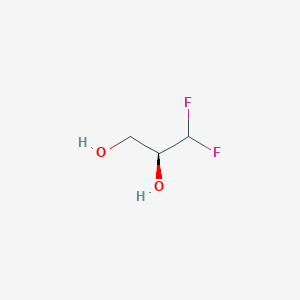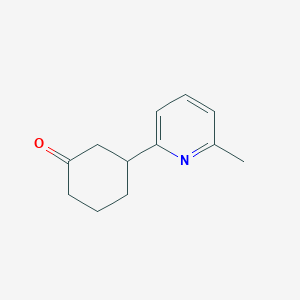
3-(6-Methylpyridin-2-yl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methylpyridin-2-yl)cyclohexanone is an organic compound with the molecular formula C12H15NO. It features a cyclohexanone ring substituted with a 6-methylpyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylpyridin-2-yl)cyclohexanone typically involves the reaction of 6-methylpyridin-2-yl derivatives with cyclohexanone under specific conditions. One common method involves the use of hydrazine hydrate and dimethylacetamide as solvents, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Methylpyridin-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
3-(6-Methylpyridin-2-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)cyclohexanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate various biochemical pathways, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
3-(6-Methylpyridin-2-yl)coumarin: Known for its selective inhibition of cancer-related carbonic anhydrases IX and XII.
2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone: Used in the synthesis of pyrazole-appended quinoline derivatives.
Uniqueness: 3-(6-Methylpyridin-2-yl)cyclohexanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its cyclohexanone ring and pyridinyl group make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO/c1-9-4-2-7-12(13-9)10-5-3-6-11(14)8-10/h2,4,7,10H,3,5-6,8H2,1H3 |
InChI Key |
HBVYAVZFOJDPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)



